

# Application Notes: AT791 for Inhibition of CpG-Induced Inflammation

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## Compound of Interest

Compound Name: AT791

Cat. No.: B15614096

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## Introduction

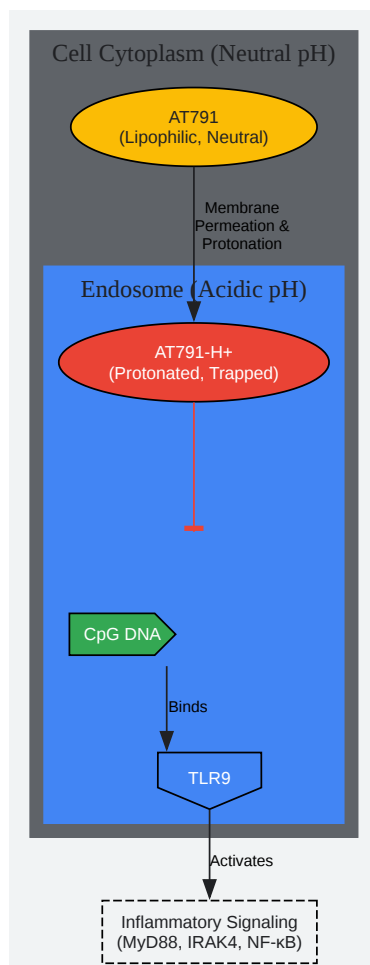
Unmethylated cytosine-phosphate-guanosine (CpG) dinucleotides, commonly found in bacterial and viral DNA, are potent activators of the innate immune system.[1][2][3] These motifs are recognized by Toll-like receptor 9 (TLR9), an endosomal pattern recognition receptor.[3][4] Upon activation by CpG DNA, TLR9 initiates a signaling cascade that leads to the production of various pro-inflammatory cytokines and chemokines, such as TNF- $\alpha$ , IL-1 $\beta$ , IL-6, and IL-12, driving an inflammatory response.[1][3][4][5] This pathway is a critical component of host defense but its dysregulation can contribute to autoimmune diseases and chronic inflammation.

**AT791** is a potent, orally bioavailable small molecule inhibitor of TLR7 and TLR9.[6][7] It has been identified as an effective agent for suppressing TLR9-mediated signaling and the subsequent inflammatory cascade.[8][9] These notes provide detailed information on the mechanism of action, quantitative data, and experimental protocols for utilizing **AT791** to inhibit CpG-induced inflammation in research settings.

## Mechanism of Action

**AT791** functions as a lysosomotropic compound.[6] Being lipophilic and containing weak base amines, it can readily penetrate cell membranes at neutral pH.[6] Within the acidic environment of endolysosomes where TLR9 resides, **AT791** becomes protonated and trapped, leading to high accumulation.[6][8] The inhibitory effect of **AT791** on TLR9 signaling is attributed to two key properties:

- High Accumulation in Acidic Compartments: Its pKa values of 7.9 and 6.1 ensure that it becomes highly protonated and concentrated within the low-pH endolysosomes.[6]
- Inhibition of DNA-TLR9 Interaction: **AT791** binds weakly to nucleic acids, and this interaction is sufficient to prevent the binding of CpG-containing DNA to TLR9, thereby blocking the initiation of the downstream signaling cascade.[8][9]



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